![molecular formula C16H9N5S B2355478 4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile CAS No. 847758-82-1](/img/structure/B2355478.png)
4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile
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Overview
Description
“4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have profound importance in drug design, discovery, and development .
Synthesis Analysis
4-Amino-3-arylamino-5-mercapto-1,2,4-triazoles have been used as synthons for the synthesis of the fused ring system of 3-arylamino-6-phenyl[1, 2, 4]triazolo[3,4-b][1, 3, 4]thiadiazines . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule .
Molecular Structure Analysis
The structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the use of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles as synthons . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .
Scientific Research Applications
Anticancer Activity
This compound has shown promising results in cytotoxic studies against breast cancer cell lines. Compounds derived from it have exhibited potent IC50 values against MDA-MB-231 and MCF-7 cells, indicating their potential as anticancer agents .
Antimicrobial Activity
The triazolothiadiazine derivatives have diverse pharmacological activities, including antimicrobial properties. They have been evaluated for their effectiveness against various bacterial strains .
Anticonvulsant Activity
Some derivatives have displayed significant anticonvulsant activity, with one compound in particular showing a promising ED50 value and protective index (PI) in pharmacological evaluations .
Antibacterial and Anti-mycobacterial Activity
Several compounds related to this chemical structure have demonstrated substantial antibacterial and anti-mycobacterial activity at various concentrations, highlighting their potential in treating infections caused by bacteria and Mycobacterium tuberculosis .
Enzyme Inhibition
Derivatives of this compound have been identified as potential therapeutic candidates against urease-positive microorganisms due to their enzyme inhibitory properties .
Future Directions
The future directions for these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . In silico pharmacokinetic and molecular modeling studies have also been summarized , which could guide future research in this area.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been shown to interact with various targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to their targets, leading to their diverse pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit various pharmacological effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
4-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5S/c17-10-11-6-8-13(9-7-11)15-20-21-14(18-19-16(21)22-15)12-4-2-1-3-5-12/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAACVSLGKACTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile |
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